molecular formula C10H21FNSi B14371708 CID 78060540

CID 78060540

Cat. No.: B14371708
M. Wt: 202.36 g/mol
InChI Key: AUQISUJTFFOHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78060540 is a chemical compound indexed in PubChem, a public repository for chemical structures and biological activities. For instance, references CID content in vacuum-distilled fractions of CIEO (likely a plant extract) and includes a mass spectrum, indicating that this compound is a volatile or semi-volatile compound isolated through distillation . Its characterization via GC-MS (Gas Chromatography-Mass Spectrometry) aligns with methodologies used for profiling terpenes, essential oil components, or secondary metabolites in natural products .

Properties

Molecular Formula

C10H21FNSi

Molecular Weight

202.36 g/mol

InChI

InChI=1S/C10H21FNSi/c1-3-6-12-7-5-9-13(10-11)8-4-2/h3,12H,1,4-10H2,2H3

InChI Key

AUQISUJTFFOHCO-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCCNCC=C)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060540 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, one common method involves the use of specific catalysts and solvents under controlled temperature and pressure conditions to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

CID 78060540 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents. The choice of reagents and conditions depends on the desired reaction and the specific properties of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .

Scientific Research Applications

CID 78060540 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78060540 involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied using various biochemical and biophysical techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78060540 with structurally or functionally related compounds, based on PubChem entries and research findings from the provided evidence:

Compound (CID) Molecular Formula Molecular Weight (g/mol) Biological Role/Application Key References
This compound Not specified Not specified Presumed bioactive component in CIEO
Taurocholic Acid (6675) C₂₆H₄₅NO₆S 515.70 Bile acid; lipid digestion
Betulin (72326) C₃₀H₅₀O₂ 442.70 Antiviral, anti-inflammatory triterpenoid
Betulinic Acid (64971) C₃₀H₄₈O₃ 456.70 Anticancer agent
DHEAS (12594) C₁₉H₂₈O₅S 392.50 Neurosteroid; sulfated hormone precursor
3-O-Caffeoyl Betulin (10153267) C₃₉H₅₄O₅ 618.80 Enhanced bioavailability of betulin derivatives

Key Observations:

Structural Diversity: this compound is hypothesized to share functional groups with terpenoids like betulin (CID 72326) and its derivatives, given the emphasis on vacuum distillation and GC-MS analysis in . However, its exact structure remains undefined .

Biological Relevance : Unlike this compound, compounds like betulinic acid (CID 64971) and taurocholic acid (CID 6675) have well-documented roles in drug development and metabolic regulation, respectively .

Analytical Techniques: this compound’s characterization via GC-MS mirrors approaches used for terpenoids in , where source-induced Collision-Induced Dissociation (CID) in mass spectrometry helps resolve structural isomers like ginsenosides .

Research Findings and Limitations

  • Pharmacological Potential: If this compound is a terpenoid, its bioactivity could parallel betulin derivatives, which exhibit antitumor and anti-inflammatory properties .
  • Technical Challenges : The absence of explicit structural data for this compound limits direct comparison with analogs. underscores the importance of precise identifiers and metadata in PubChem entries to avoid ambiguities .

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